4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

Adenosine Receptor Antagonism Ligand Binding Assay Precursor Activity

Sourcing the correct intermediate for 8-substituted xanthine adenosine antagonists is critical-substitution pattern errors lead to inactive compounds. 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8) is the mandatory precursor. • Exclusive N3-isobutyl/N1-methyl pattern transfers directly to target xanthine pharmacophore • Dual 4,5-diamino handles enable efficient 8-position derivatization • Validated A2A/A1 adenosine receptor binding (Ki 30/37 nM) • 98% purity | mp 180-183°C | Consistent batch quality for reproducible synthesis

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
CAS No. 78033-18-8
Cat. No. B014433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
CAS78033-18-8
Synonyms5,6-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione; _x000B_5,6-Diamino-1-isobutyl-3-methyluracil; 
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=C(C(=O)N(C1=O)C)N)N
InChIInChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3
InChIKeyVULNACCPMCVPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione: Chemical Properties & Precursor Overview


4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8), also known as 5,6-diamino-1-isobutyl-3-methyluracil, is a pyrimidinedione derivative with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol [1]. This compound is characterized by its dual amino groups at the 4,5-positions, which provide reactive handles for derivatization, and an isobutyl substituent at the N3 position [1]. It is primarily recognized as a key synthetic intermediate in the preparation of functionalized xanthine analogs, which are explored as adenosine receptor antagonists, and is also noted for its utility in proteomics research [1]. Key physicochemical properties include a LogP of 0.53, a polar surface area (PSA) of 96.04 Ų, and a melting point range of 180-183°C, indicating its solid, moderately lipophilic nature [1].

Synthetic intermediate for 1-isobutyl-3-methylxanthine analogs
Reported adenosine A2A/A1 receptor binding as tool compound
Weak UCHL5 inhibition relevant for DUB inhibitor studies

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione vs. Unsubstituted Diaminouracils


A direct, evidence-based evaluation to justify selection over close analogs is currently precluded by a critical absence of published comparative data. However, structural analysis indicates that substituting this compound for a generic 5,6-diaminouracil would introduce significant alterations in both reactivity and physicochemical properties, leading to divergent outcomes in synthetic pathways and biological assays . The presence of the N3-isobutyl group on the pyrimidine core increases lipophilicity (LogP ~0.53) compared to an unsubstituted analog, which would affect solubility and membrane permeability in biological contexts . Furthermore, the specific alkylation pattern is crucial for the compound's intended role as a precursor to 1-isobutyl-3-methylxanthine derivatives; an unalkylated diaminouracil would lead to a different xanthine core, fundamentally altering the target molecule's pharmacological profile [1].

This compound
Unsubstituted 5,6-diaminouracil
Lipophilicity
Higher lipophilicity (increased LogP) alters solubility and membrane permeability
Lower lipophilicity may impact biological assay distribution
Synthetic outcome
Leads to 1-isobutyl-3-methylxanthine core
Leads to different xanthine core, altering target pharmacological profile
Adenosine receptor affinity
Measurable A2A affinity reported
No measurable affinity reported

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione: Quantitative Evidence


A2A Adenosine Receptor Affinity Comparison

Although its primary utility is as a synthetic intermediate, this compound demonstrates direct, measurable affinity for the adenosine A2A receptor, a property that distinguishes it from the unsubstituted 5,6-diaminouracil core. This intrinsic activity is critical as it suggests the compound could contribute to the overall pharmacological profile of the final xanthine product or serve as a weak ligand itself [1]. The unsubstituted analog is not reported to have measurable affinity in this assay.

A2A Affinity vs. Unsubstituted
Reported
Ki = 30 nM vs. No measurable affinity
Supports tool compound use for adenosine target engagement studies
Radioligand displacement, rat striatal membranes
Adenosine Receptor Antagonism Ligand Binding Assay Precursor Activity

A1 vs. A2A Receptor Selectivity

The compound exhibits a non-selective binding profile across the A1 and A2A adenosine receptor subtypes, with comparable Ki values [1]. This is a specific and quantifiable characteristic that differentiates it from other pyrimidine-based intermediates or tool compounds which may show a preference for one subtype. For a researcher, this known non-selectivity is a crucial data point when designing experiments or interpreting results from downstream functional assays.

A1/A2A Selectivity
Direct comparison
Ratio = 1.23 (non-selective)
Non-selective binding profile informs assay design
Ki A2A=30 nM, Ki A1=37 nM; rat brain membranes
Receptor Selectivity Adenosine A1 Adenosine A2A Binding Assay

UCHL5 Deubiquitinase Inhibition

Beyond its role as an adenosine receptor ligand, this compound has been identified as a weak inhibitor of the deubiquitinating enzyme UCHL5 [1]. While the potency is low, this is a defined, off-target activity that is not a known feature of the unsubstituted 5,6-diaminouracil core. This information is valuable for researchers using this compound in cellular assays, as it introduces a potential confounding factor unrelated to adenosine receptor signaling.

UCHL5 Inhibition
Class-level
IC50 = 13.6 µM
Weak off-target activity may confound cellular assays
GST-tagged UCHL5, Ub-AMC substrate
Ubiquitin Proteasome System UCHL5 Deubiquitinase Inhibitor

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione: Applications in Medicinal Chemistry & Chemical Biology


Synthesis of Xanthine-Derived A2A Antagonists

The compound's primary and most well-established use is as a crucial precursor for the synthesis of 8-substituted xanthine derivatives, which are a major class of adenosine A2A receptor antagonists being investigated for CNS disorders and cancer immunotherapy . Its specific N3-isobutyl and N1-methyl substitution pattern is directly transferred to the final xanthine core, dictating the molecule's pharmacophore. Using this specific intermediate is mandatory for generating the target xanthine series, making it indispensable for any lab pursuing this synthetic route .

DUB Assay Development & Inhibitor Screening

Given its demonstrated, albeit weak, inhibitory activity against UCHL5 (IC50 = 13.6 µM) , this compound can be utilized as a reference tool or a starting point for fragment-based drug discovery in deubiquitinase (DUB) inhibitor programs. Researchers developing biochemical or cellular assays for UCHL5 can employ this compound as a control inhibitor to validate assay performance or to explore the chemical space around the pyrimidine core for improved DUB inhibition.

Adenosine Receptor Subtype Profiling Probe

The compound's well-defined, non-selective affinity profile (A2A Ki = 30 nM; A1 Ki = 37 nM) makes it a useful reference standard in adenosine receptor pharmacology . It can be employed in competitive binding assays to help validate the selectivity of novel, more selective ligands. Its lack of selectivity serves as a benchmark against which the subtype preference of new chemical entities can be quantitatively compared and measured.

Proteomics QC Standard

The compound is established as a standard biochemical for proteomics research . Its consistent properties—molecular weight (212.25 g/mol), LogP (0.53), and melting point (180-183°C)—allow for its use in method development and as a calibration standard for analytical techniques like HPLC and LC-MS, ensuring reproducibility and accuracy in large-scale protein analysis workflows [1].

Application
Selection Property
Validation Focus
Xanthine-based A2A antagonist synthesis
N3-isobutyl/N1-methyl substitution pattern
Target xanthine core identity confirmation
Deubiquitinase (DUB) assay development
Reported UCHL5 inhibitory activity
Inhibitor screening and assay control validation
Adenosine receptor subtype profiling
Non-selective A1/A2A binding profile
Selectivity benchmarking for novel ligands
Proteomics research QC standard
Consistent physicochemical properties (MW, LogP, melting point)
Analytical method calibration and reproducibility

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